4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide
Description
4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide is a Schiff base derivative of benzene sulfonamide, characterized by a quinoline-2-yl substituent linked via an imine bond. This structural feature is critical for biological activity, particularly in targeting enzymes or receptors where aromatic interactions dominate.
Properties
CAS No. |
74028-14-1 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(quinolin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O2S/c17-22(20,21)15-9-7-13(8-10-15)18-11-14-6-5-12-3-1-2-4-16(12)19-14/h1-11H,(H2,17,20,21) |
InChI Key |
LVMQKYQKUXESCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide typically involves the condensation of quinoline-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or sulfonamide moieties.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular functions and leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Sulfonamide Schiff Base Analogs
Structural Variations and Electronic Effects
- Quinoline vs. Heterocyclic Substituents: The quinolin-2-yl group in the target compound is a bicyclic heteroaromatic system, distinct from monocyclic aryl (e.g., 4-Cl-Ph in compound 15) or smaller heterocycles (e.g., pyridazine in 2f or pyrimidine in S3 ). This larger aromatic system likely increases lipophilicity, enhancing membrane permeability compared to phenyl analogs.
- Electron-Withdrawing/Donating Groups: Halogenated derivatives (e.g., 2f and L1H ) exhibit higher melting points (223–228°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions from NO₂ or Br). In contrast, dimethylaminophenyl-substituted compound 16 shows a lower melting point (179°C), attributed to electron-donating NMe₂ reducing crystallinity.
Crystallographic and Stability Insights
- Crystal Packing: Cyclopentylidene-substituted sulfonamides (e.g., ) exhibit non-planar conformations, reducing packing efficiency. The rigid quinoline system in the target compound may promote stable crystal lattices, inferred from high melting points in halogenated analogs (e.g., 227°C for compound 17 ).
Biological Activity
The compound 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide is a derivative of sulfonamide that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Structural Characteristics
The molecular structure of 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide features a quinoline moiety linked to a sulfonamide group through an imine bond. This specific arrangement is crucial for its biological activity. The sulfonamide group is known for its role in various therapeutic applications, including antibacterial and antitumor activities.
Research indicates that compounds containing the sulfonamide moiety often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrases (CAs), which are involved in numerous physiological processes, including acid-base balance and fluid secretion.
- Antimicrobial Activity : Many sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria, leading to bacterial growth inhibition.
1. Cardiovascular Effects
A study evaluating the effects of benzene sulfonamides on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that certain derivatives, including those structurally similar to 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide, significantly decreased perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular conditions .
2. Anticancer Potential
Another area of interest is the anticancer activity of sulfonamide derivatives. A series of studies have shown that compounds similar to 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study 1: Inhibition of Carbonic Anhydrases
Recent research focused on the inhibition of human carbonic anhydrase isoforms by synthesized pyrazole-based benzene sulfonamides, which include structures similar to 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide. The docking studies revealed significant binding interactions with key amino acid residues in the active sites of these enzymes, suggesting that modifications to the sulfonamide structure can enhance inhibitory potency against specific isoforms .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The findings indicated that modifications in the quinoline structure significantly impacted antibacterial activity, with some derivatives showing enhanced effectiveness compared to traditional sulfonamides.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
